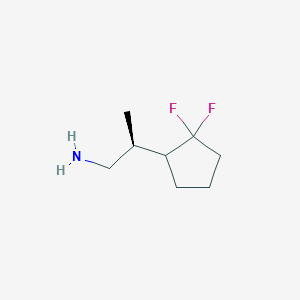

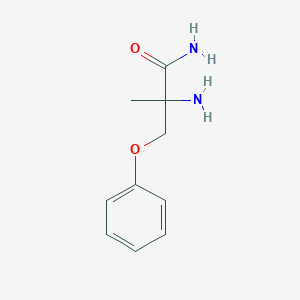

![molecular formula C19H20ClN5O B2437738 N-(3-fluorobenzyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1207037-85-1](/img/structure/B2437738.png)

N-(3-fluorobenzyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorobenzyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action and biochemical effects.

Scientific Research Applications

Scientific Research Applications

Chemical Analysis and Detection Techniques

Research has focused on the analysis and detection of sulfonylurea compounds, leveraging their chemical properties for various applications. For instance, the study by Cotterill (1992) explored the determination of sulfonylurea herbicides in environmental samples, highlighting the utility of sulfonylurea derivatives in environmental monitoring. This work underscores the relevance of these compounds in analytical chemistry, especially in the detection of herbicide residues in soil and water, using gas chromatography of their pentafluorobenzyl derivatives (Cotterill, 1992).

Advancements in Protein Engineering

In the realm of biochemistry and molecular biology, Liu et al. (2021) demonstrated the innovative incorporation of fluorosulfonyloxybenzoyl-l-lysine into proteins. This approach facilitates expansive covalent bonding of proteins through sulfur(VI) fluoride exchange chemistry, indicating a novel application of sulfonylurea derivatives in protein engineering and biological research. This method offers a powerful tool for creating covalent bonds in proteins, opening new avenues for biochemical research and therapeutic applications (Liu et al., 2021).

Development of Analytical Methods for Protein Detection

The sensitivity of detecting proteins has been enhanced through the development of high-performance liquid chromatography techniques with fluorescence detection. This advancement, as detailed by Qiao et al. (2009), leverages sulfo-3H-indocyanine dyes for protein derivatization, significantly improving the limit of detection for proteins like bovine serum albumin. This method illustrates the practical application of sulfonylurea derivatives in improving analytical methodologies for protein analysis, contributing to the detection of low-abundance proteins (Qiao et al., 2009).

properties

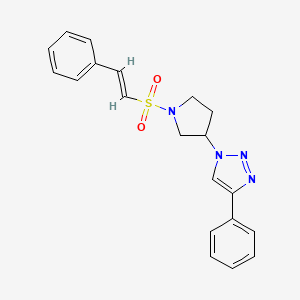

IUPAC Name |

1-(4-chlorophenyl)-N-(3-methylbutyl)-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O/c1-13(2)9-11-22-19(26)17-18(14-4-3-10-21-12-14)25(24-23-17)16-7-5-15(20)6-8-16/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPLNOLPGLKEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole](/img/structure/B2437659.png)

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)

![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)

![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate](/img/structure/B2437675.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)